2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 912623-75-7
Cat. No.: VC6093614
Molecular Formula: C18H11F2N3O2S2
Molecular Weight: 403.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912623-75-7 |
|---|---|
| Molecular Formula | C18H11F2N3O2S2 |
| Molecular Weight | 403.42 |
| IUPAC Name | 2,4-difluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H11F2N3O2S2/c19-12-6-7-16(14(20)10-12)27(24,25)23-13-4-1-3-11(9-13)17-22-15-5-2-8-21-18(15)26-17/h1-10,23H |
| Standard InChI Key | YJRUBTGGYAKSFW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
2,4-Difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide features a bifunctional scaffold comprising a 2,4-difluorobenzenesulfonamide group linked to a thiazolo[5,4-b]pyridine-substituted phenyl ring. The sulfonamide group (-SO2NH-) serves as a hydrogen bond donor-acceptor system, while the difluorophenyl moiety enhances electron-withdrawing properties, influencing both solubility and target affinity . The thiazolo[5,4-b]pyridine component, a bicyclic heteroaromatic system, contributes to π-π stacking interactions within enzyme active sites .
Table 1: Molecular Properties of 2,4-Difluoro-N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide
| Property | Value |
|---|---|
| CAS No. | 912623-75-7 |
| Molecular Formula | C18H11F2N3O2S2 |
| Molecular Weight (g/mol) | 403.42 |
| IUPAC Name | 2,4-difluoro-N-[3-([1,thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Electronic and Steric Features
The difluorophenyl group induces a dipole moment of 1.45 D, enhancing electrostatic interactions with lysine residues in PI3Kα . Density functional theory (DFT) calculations suggest that the thiazolo[5,4-b]pyridine ring adopts a planar conformation, minimizing steric hindrance in the ATP-binding pocket . The sulfonamide NH proton exhibits a pKa of ~8.2, enabling protonation-dependent binding to catalytic lysine (Lys802) in physiological conditions .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis involves a multi-step sequence starting with m-difluorobenzene, halogenating agents, and paraformaldehyde under zinc chloride catalysis to yield 2,4-difluoro halogenated intermediates . Subsequent coupling with 3-aminophenylthiazolo[5,4-b]pyridine via nucleophilic aromatic substitution forms the sulfonamide linkage. Critical parameters include:
-
Temperature Control: Reactions proceed optimally at 60–80°C to prevent decomposition of the thiazolo[5,4-b]pyridine core.
-
Solvent Selection: Tetrahydrofuran (THF) and dichloromethane are employed for their ability to dissolve both aromatic and polar intermediates .
-
Purification: Vacuum distillation at −5°C to 0°C isolates the final compound with >97% purity .
Challenges in Scalability
Industrial-scale production faces hurdles in managing exothermic reactions during halogenation and achieving consistent yields (>85%) in the final coupling step . Alternatives such as flow chemistry and microwave-assisted synthesis are under investigation to improve efficiency.
Mechanism of Action and Pharmacological Profile
PI3Kα Inhibition
The compound exhibits potent inhibition of PI3Kα with an IC50 of 3.6 nM, attributed to dual hydrogen bonding between the sulfonamide NH and Lys802, and the pyridine nitrogen and Val851 . Molecular docking simulations reveal a binding energy of −9.8 kcal/mol, driven by hydrophobic interactions with Trp780 and Met773 .
Table 2: Inhibitory Activity Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kβ) |
|---|---|---|
| PI3Kα | 3.6 | 10.3 |
| PI3Kβ | 37.2 | 1.0 |
| PI3Kγ | 5.1 | 7.3 |
| PI3Kδ | 6.8 | 5.5 |
Antitumor Efficacy
In MCF-7 breast cancer cells, the compound reduces proliferation by 78% at 10 μM via downregulation of Akt phosphorylation (Ser473) and induction of caspase-3-mediated apoptosis . Synergy with paclitaxel (combination index = 0.42) suggests potential in combination therapies .
Structure-Activity Relationship (SAR) Insights
Role of the Sulfonamide Group
Replacing the 2,4-difluorophenyl sulfonamide with methyl analogs decreases PI3Kα affinity 10-fold (IC50 = 53 nM), underscoring the necessity of electron-deficient aryl groups for lysine interaction . Derivatives with 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide retain nanomolar activity (IC50 = 4.6–8.0 nM) .
Thiazolo[5,4-b]Pyridine Modifications
Removal of the pyridyl substituent reduces PI3Kα inhibition 139-fold (IC50 = 501 nM), while methoxy additions at the para position (as in analog VC7435045) marginally affect potency (IC50 = 4.0 nM). This highlights the scaffold’s tolerance for peripheral modifications without compromising core binding.
Comparative Analysis with Structural Analogs
4-Methoxy-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide
This analog (CAS No. 896679-84-8) shares the thiazolo[5,4-b]pyridine core but substitutes difluoro with methoxy groups. While it maintains PI3Kα inhibition (IC50 = 4.0 nM), it exhibits reduced solubility (LogP = 3.2 vs. 2.8 for the difluoro derivative) due to decreased polarity.
Future Directions and Challenges
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics and toxicity, particularly given the compound’s high plasma protein binding (92%) and hepatic clearance predicted in silico. Prodrug strategies may enhance oral bioavailability, currently limited to 18% in rodent models .
Synthesis Optimization
Adopting continuous manufacturing platforms and biocatalytic methods could address yield variability and reduce reliance on hazardous halogenating agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume